Compound Description: This newly synthesized anticancer agent, abbreviated as CDST, exhibits potent activity in inducing granulocytic differentiation and growth inhibition in human leukemic HL-60 cells. CDST achieves this by triggering G0/G1 phase arrest through the upregulation of the p27Kip1 protein. [] This leads to the inhibition of cyclin-dependent kinases CDK2 and CDK6, ultimately suppressing cell proliferation and promoting differentiation. []
Relevance: While not a quinolinone derivative, 1-chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide shares a core tetrahydroisoquinoline structure with 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. Both compounds feature a dimethoxy-substituted aromatic ring fused to a heterocyclic ring. This structural similarity highlights the potential for diverse biological activities within this class of compounds.
Compound Description: OPC-8212 is a novel inotropic agent belonging to the 2(1H)-quinolinone family. It demonstrates significant positive inotropic effects, increasing LV max dP/dt and decreasing mean aortic pressure in both normal and ischemic failing canine hearts. Remarkably, despite its inotropic action, OPC-8212 does not elevate myocardial oxygen consumption (MVO2) in normal hearts and even decreases MVO2 in ischemic failing hearts. [] This beneficial effect likely arises from a decrease in LV end-diastolic pressure and chamber size, counterbalancing the increased MVO2 associated with its positive inotropic action. []
Relevance: Both OPC-8212 and 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone are classified as 2(1H)-quinolinone derivatives, sharing a core quinolinone structure. The presence of dimethoxy substituents on the aromatic rings of both compounds further reinforces their structural relationship. The distinct pharmacological profiles of these two quinolinone derivatives highlight the diverse range of biological activities attainable within this chemical class.
Compound Description: Tariquidar is a potent third-generation inhibitor of P-glycoprotein (P-gp), a crucial efflux transporter in the ATP-binding cassette (ABC) transporter family. [] While also a substrate for breast cancer resistance protein (BCRP), another ABC transporter, Tariquidar's high affinity for P-gp makes it a valuable tool in research and potentially for therapeutic applications. []
Relevance: Tariquidar incorporates a 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline moiety within its complex structure, directly linking it to 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. The shared dimethoxy-substituted tetrahydroisoquinoline core structure emphasizes the significance of this structural motif in achieving biological activity, specifically targeting ABC transporters in the case of Tariquidar.
Compound Description: This compound functions as a selective antagonist of the orexin 2 receptor (OX2R). [] It has been instrumental in research elucidating the roles of orexins in regulating cardiovascular function, demonstrating that orexins primarily act through OX2R to excite neurons in the rostral ventrolateral medulla, thereby influencing arterial pressure and heart rate. []
Relevance: TCS OX2 29 features a 3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinoline unit, directly relating it to 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. Both compounds share a common tetrahydroisoquinoline core structure with dimethoxy substitutions on the aromatic ring. This shared structural feature underscores the potential for these compounds to interact with biological targets, particularly receptors like OX2R in the case of TCS OX2 29.
Compound Description: These three compounds are novel fluorine-18 labeled radiopharmaceuticals investigated for their potential in imaging P-glycoprotein (P-gp) function at the blood-brain barrier (BBB) using positron emission tomography (PET). [] Among them, [(18)F]3 demonstrated the most promising in vivo profile, exhibiting good metabolic stability and a 2-fold increase in brain uptake in Mdr1a/b(-/-)Bcrp1(-/-) mice compared to wild-type mice, indicative of its interaction with P-gp. []
Relevance: All three radiopharmaceuticals, [(18)F]1a, [(18)F]2, and [(18)F]3, incorporate a 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline unit, directly linking them structurally to 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. This shared structural motif, a dimethoxy-substituted tetrahydroisoquinoline core, highlights its relevance in interacting with biological targets, particularly P-gp in the case of these radiopharmaceuticals.
Compound Description: This compound serves as a crucial building block in the synthesis of a series of novel heterocyclic compounds containing pyridine, pyrimidine, and triazole rings ortho-fused to an isoquinoline moiety. [] These newly synthesized derivatives hold potential for various biological applications, though specific activities remain to be explored.
Relevance: 6,7-Dimethoxy-3,4-dihydroisoqinoline-1-acetonitrile (1) represents the core structure of 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. The presence of the dimethoxy-substituted tetrahydroisoquinoline unit in both compounds emphasizes the synthetic utility of this structural motif in constructing diverse chemical libraries with potential for biological activity.
Compound Description: [(11)C]2 is a carbon-11 labeled benzamide analog with high affinity and selectivity for sigma2 receptors, making it a potential PET radiotracer for imaging breast tumors. In vivo studies demonstrated its favorable tumor uptake and tumor/background ratio, suggesting its potential for imaging the proliferative status of breast tumors. []
Relevance: This benzamide analog incorporates a 3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl unit, directly linking it to 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. Both compounds share the dimethoxy-substituted tetrahydroisoquinoline core structure, highlighting the significance of this structural motif in achieving biological activity. The successful application of [(11)C]2 as a PET tracer further demonstrates the potential of this chemical class in medical imaging.
Compound Description: This isochroman-3-one derivative serves as a starting material for the electrochemical synthesis of phenanthropyrrolidines, a class of compounds with potential medicinal applications. [] Its anodic oxidation leads to the formation of a key intermediate, 7a,8-Dihydro-3,10,11-trimethoxyphenanthro[8a,9-c]furan-2,7(5H)dione, which can be further transformed into various phenanthropyrrolidines. []
Relevance: 6,7-dimethoxy-4-(3,4-dimethoxybenzyl)isochroman-3-one shares a structural resemblance to 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, with both compounds featuring a dimethoxy-substituted aromatic ring fused to a heterocyclic system. This similarity emphasizes the diverse range of chemical transformations possible within this structural class, leading to the synthesis of complex heterocyclic scaffolds like phenanthropyrrolidines.
Compound Description: This novel trimer is an unexpected product obtained from the reaction of ageratochromene with anhydrous aluminum chloride. [] Its unique structure, characterized by a series of 6,7-dimethoxy-2,2-dimethyl-2H-1-benzopyran units linked together, highlights the complexity of chemical transformations possible with aluminum chloride.
Relevance: The presence of multiple 6,7-dimethoxy-substituted benzopyran moieties within the trimer structure connects it to 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. Both compounds share a common structural feature of dimethoxy-substituted aromatic rings fused to heterocyclic systems, though in this case, the trimer represents a more complex and highly substituted example.
Relevance: 6,8-Dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one shares a core dimethoxy-substituted aromatic ring fused to a heterocyclic system with 4-(3-ethoxy-4-hydroxyphenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. While the heterocyclic ring systems differ, the shared structural feature emphasizes the potential for diverse chemical modifications and biological activities within this class of compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.